![molecular formula C12H19N3O3S B2682793 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396559-14-0](/img/structure/B2682793.png)
3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Scientific Research Applications
Synthesis and Anticancer Activity
Compounds structurally related to 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one have been synthesized and evaluated for their anticancer properties. For instance, a series of derivatives demonstrated cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (El-Naem et al., 2003).
Antimicrobial Applications
The synthesis of novel derivatives, such as (5Z)-3-(3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione, has shown potent antimicrobial activity, further expanding the utility of these compounds in developing new antimicrobial agents. The compound's solubility and thermodynamic properties in various solvents have also been studied, which is crucial for its formulation and delivery (Blokhina et al., 2021).
Central Nervous System (CNS) Applications
Derivatives have been developed as water-soluble prodrugs of CNS-active agents, showcasing the ability of these compounds to enhance the solubility and bioavailability of drugs targeting the CNS. Such developments are significant for the pharmacological enhancement of drugs with poor water solubility (Cho et al., 1986).
Dual 5-HT1A/SSRI Activities
Research into dual serotonin receptor activities has led to the synthesis of 3-(4-arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol derivatives, aiming at the design of drugs with both 5-HT1A receptor and serotonin reuptake inhibitory properties. This dual activity is promising for the development of new antidepressant therapies (Li et al., 2008).
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is the enzyme Acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its concentration and prolonging its action. The compound’s interaction with AChE and the resulting changes in acetylcholine levels can affect various physiological processes .
Biochemical Pathways
The inhibition of AChE by 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one affects the cholinergic pathway . This pathway involves the transmission of signals using acetylcholine as a neurotransmitter. By inhibiting AChE, the compound increases acetylcholine levels, potentially enhancing cholinergic transmission .
Result of Action
The inhibition of AChE by 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one leads to increased acetylcholine levels . This increase can enhance signal transmission in the cholinergic pathway, affecting various physiological processes. The specific molecular and cellular effects would depend on the particular systems and processes influenced by this pathway .
Safety and Hazards
properties
IUPAC Name |
3-(4-acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-9(16)14-3-5-15(6-4-14)12(18)10-8-19-7-2-11(17)13-10/h10H,2-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGLIZPDMNDKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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